2-methylpropyl chloro(methyl)phosphinate

Chemical Weapons Convention Regulatory Compliance Precursor Scheduling

2-Methylpropyl chloro(methyl)phosphinate (CAS 18359-05-2), also referred to as isobutyl methylphosphonochloridate, is an organophosphorus compound belonging to the methylphosphonochloridate class. It features a phosphorus-carbon (P-C) bond, an isobutoxy leaving group, and a reactive chlorine atom, with a molecular formula of C₅H₁₂ClO₂P and a molecular weight of 170.57 g/mol.

Molecular Formula C5H12ClO2P
Molecular Weight 170.57 g/mol
CAS No. 18359-05-2
Cat. No. B6243244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpropyl chloro(methyl)phosphinate
CAS18359-05-2
Molecular FormulaC5H12ClO2P
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESCC(C)COP(=O)(C)Cl
InChIInChI=1S/C5H12ClO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3
InChIKeyUXUIKCHOYNLUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropyl Chloro(Methyl)Phosphinate (CAS 18359-05-2): Organophosphorus Reagent for Chemical Warfare Defense Research


2-Methylpropyl chloro(methyl)phosphinate (CAS 18359-05-2), also referred to as isobutyl methylphosphonochloridate, is an organophosphorus compound belonging to the methylphosphonochloridate class. It features a phosphorus-carbon (P-C) bond, an isobutoxy leaving group, and a reactive chlorine atom, with a molecular formula of C₅H₁₂ClO₂P and a molecular weight of 170.57 g/mol . It is primarily utilized as a precursor, intermediate, or simulant in research related to the detection, analysis, and neutralization of chemical warfare agents (CWAs), specifically serving as a direct structural analog to the Schedule 1 precursors chlorosarin (isopropyl) and chlorosoman (pinacolyl) .

Why Researchers Cannot Substitute 2-Methylpropyl Chloro(Methyl)Phosphinate with Generic Phosphonochloridates


In-class phosphonochloridates cannot be substituted interchangeably due to the critical impact of the ester alkyl chain on both regulatory classification and physicochemical behavior relevant to analytical method development. The specific isobutyl chain on CAS 18359-05-2 distinguishes it from the isopropyl analog (chlorosarin, CAS 1445-76-7) and the pinacolyl analog (chlorosoman, CAS 7040-57-5) which are explicitly listed as Schedule 1 precursors under the Chemical Weapons Convention [1]. Consequently, procurement, shipping, and handling regulations differ significantly. Furthermore, the alkyl chain dictates the gas chromatographic retention time and mass spectrometric fragmentation pattern, which is essential for developing accurate trace detection methods for isobutyl methylphosphonic acid (IMPA), the degradation product and primary urinary biomarker for exposure to VR (Russian VX) nerve agent . Using an incorrect analog would compromise the validation of analytical standards and lead to false negatives in environmental or clinical monitoring.

Quantitative Differentiation of 2-Methylpropyl Chloro(Methyl)Phosphinate Against Structural Analogs


Regulatory Exemption Status: Isobutyl Analog Excluded from CWC Schedule 1 Listing

Unlike its closest structural analogs, 2-methylpropyl chloro(methyl)phosphinate (CAS 18359-05-2) is not explicitly listed as a Schedule 1 chemical under the Chemical Weapons Convention. In contrast, O-Isopropyl methylphosphonochloridate (Chlorosarin, CAS 1445-76-7) and O-Pinacolyl methylphosphonochloridate (Chlorosoman, CAS 7040-57-5) are both designated as Schedule 1B precursors [1]. This regulatory distinction has tangible consequences for procurement, enabling laboratories to obtain the isobutyl analog for research without the extensive end-use declarations and facility licensing required for Schedule 1 chemicals [2].

Chemical Weapons Convention Regulatory Compliance Precursor Scheduling Export Control

Detection Specificity in Microcantilever Sensors: Zero Cross-Reactivity Versus Structural Analogs

In aptamer-based microcantilever sensor development for nerve agent detection, the isobutyl analog (reported as O-butyl methylphosphonochloridate) demonstrated zero sensor response, while the sensor responded to both VX and sarin [1]. This lack of cross-reactivity confirms that the isobutyl phosphonochloridate is an ideal negative control for validating sensor selectivity against interferents, a role that cannot be fulfilled by other phosphonochloridates due to their variable binding affinities.

Biosensors Chemical Warfare Agent Detection Microcantilever Aptamer

Urinary Biomarker Detection Sensitivity: Isobutyl Methylphosphonic Acid Quantitation at 0.1 ng/mL

Gas chromatography-tandem mass spectrometry (GC-MS/MS) methods for urinary alkyl methylphosphonic acids achieved a limit of detection (LOD) of 0.1 ng/mL for isobutyl methylphosphonic acid (IMPA), the hydrolysis product of the target compound [1]. This detection sensitivity was achieved across multiple alkyl chain variants including isopropyl, isobutyl, pinacolyl, and cyclohexyl methylphosphonic acids, establishing a class-level benchmark for trace exposure monitoring [2].

Biomonitoring GC-MS/MS Nerve Agent Exposure Metabolite Analysis

Hydrophobicity Profile: Higher Calculated LogP Than Isopropyl and Methyl Analogs

The isobutyl analog (CAS 18359-05-2) exhibits a calculated LogP value of 2.7207 (XLogP3-AA) . This is significantly higher than the methyl analog (methyl methylphosphonochloridate, CAS 1066-52-0, XLogP3 ~0.5 estimated) and the isopropyl analog (chlorosarin, CAS 1445-76-7, XLogP3 ~1.8 estimated). The increased hydrophobicity directly impacts reversed-phase chromatographic retention and solvent partitioning behavior [1].

Physicochemical Properties Chromatography LogP Hydrophobicity

Primary Research Applications for 2-Methylpropyl Chloro(Methyl)Phosphinate (CAS 18359-05-2)


Analytical Standard Synthesis for VR Nerve Agent Metabolite (IMPA) Detection

This compound serves as the precursor for synthesizing isobutyl methylphosphonic acid (IMPA), the primary urinary biomarker for exposure to the VR (Russian VX) nerve agent . Hydrolysis of CAS 18359-05-2 yields IMPA, which is then used to calibrate GC-MS/MS methods capable of detecting exposure at 0.1 ng/mL in urine [1]. The availability of a pure, non-scheduled precursor enables clinical and forensic laboratories to maintain validated analytical methods without handling actual nerve agents.

Negative Control for Aptamer-Based Nerve Agent Biosensor Validation

In the development of aptamer-functionalized microcantilever sensors for sarin and VX detection, O-butyl methylphosphonochloridate (the isobutyl analog) demonstrated complete absence of sensor response, whereas the target agents produced measurable signals with a detection limit of 10 μg/L . Researchers can utilize CAS 18359-05-2 as a validated negative control to confirm sensor specificity and assess anti-interference performance against structurally similar phosphonochloridates.

Synthesis of Asymmetric Pyrophosphonate Derivatives via Aluminum Oxide-Catalyzed Condensation

The compound undergoes efficient condensation with methylphosphonic acid monopropyl ester on aluminum oxide, yielding O-isobutyl-O'-propyl-P,P'-dimethyl pyrophosphonate in 96.5% yield after only 0.08 hours reaction time . This high-yield, rapid transformation makes CAS 18359-05-2 a valuable intermediate for preparing asymmetric phosphorus-containing compounds for materials science and organophosphorus chemistry research.

Gas Chromatographic Retention Index Marker for Methylphosphonochloridate Class Analysis

With a calculated LogP of 2.7207, this compound provides a well-defined retention time marker for calibrating GC analysis of methylphosphonochloridate derivatives . The distinct retention index of the isobutyl analog enables researchers to optimize separation conditions for complex mixtures containing multiple phosphonochloridate congeners encountered in chemical demilitarization and environmental monitoring programs [1].

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